molecular formula C16H16ClN5O4 B12296255 2-Phenylamino-6-chloropurine-9-beta-D-riboside

2-Phenylamino-6-chloropurine-9-beta-D-riboside

Cat. No.: B12296255
M. Wt: 377.78 g/mol
InChI Key: MUBPAQWELOLQEV-UHFFFAOYSA-N
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Description

2-Phenylamino-6-chloropurine-9-beta-D-riboside is a nucleoside analog with significant potential in biomedical research. This compound is known for its ability to inhibit specific enzymes crucial to DNA replication, making it a prospective candidate for antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylamino-6-chloropurine-9-beta-D-riboside typically involves the reaction of 6-chloropurine with phenylamine, followed by the attachment of a beta-D-riboside moiety. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenylamino-6-chloropurine-9-beta-D-riboside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other groups.

Scientific Research Applications

2-Phenylamino-6-chloropurine-9-beta-D-riboside has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes involved in DNA replication. It targets enzymes such as DNA polymerase, thereby preventing the replication of viral DNA or the proliferation of cancer cells. This inhibition leads to the induction of apoptosis (programmed cell death) in malignant cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloropurine-9-beta-D-riboside
  • 2-Amino-6-chloropurine-9-beta-D-2’-deoxyriboside

Uniqueness

2-Phenylamino-6-chloropurine-9-beta-D-riboside is unique due to its phenylamino group, which enhances its ability to inhibit DNA replication enzymes more effectively compared to its analogs. This structural difference contributes to its higher potency as an antiviral and anticancer agent.

Properties

Molecular Formula

C16H16ClN5O4

Molecular Weight

377.78 g/mol

IUPAC Name

2-(2-anilino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H16ClN5O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H,19,20,21)

InChI Key

MUBPAQWELOLQEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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